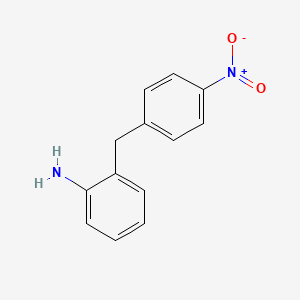

2-(4-Nitrobenzyl)aniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, or arylamines, are a fundamental class of organic compounds where an amino group is directly attached to an aromatic ring. unacademy.comsundarbanmahavidyalaya.in They are characterized by their basicity, which is generally lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. sundarbanmahavidyalaya.in The presence of substituents on the aromatic ring can further influence the chemical properties of these compounds. Electron-withdrawing groups, such as the nitro group (-NO₂), decrease basicity, while electron-donating groups have the opposite effect. sundarbanmahavidyalaya.in

2-(4-Nitrobenzyl)aniline is a diarylamine, a subclass of aromatic amines where the nitrogen atom is bonded to two aryl groups, in this case, a phenyl group and a 4-nitrobenzyl group. This structure imparts specific reactivity and properties to the molecule, making it a subject of interest for understanding structure-property relationships in aromatic amine chemistry.

Role of Nitro-Substituted Benzyl (B1604629) Anilines in Synthetic Chemistry

Nitro-substituted benzyl anilines, including 2-(4-Nitrobenzyl)aniline, are valuable precursors in organic synthesis. The nitro group is a versatile functional group that can be readily reduced to an amino group, opening pathways to a wide range of other derivatives. chemistrystudent.comrsc.org This transformation is a cornerstone of synthetic chemistry, enabling the construction of more complex molecules.

The synthesis of such compounds can be achieved through various methods, including the reaction of a substituted aniline (B41778) with a nitrobenzyl halide. For instance, a general approach involves the condensation of p-nitrobenzoic acid with aniline to form N-(4'-nitrobenzoyl)-aniline, which can then be further modified. google.com Another synthetic route involves the reaction of an (E)-2-arylidene-3-cyclohexenone with a primary amine, which proceeds through an imine condensation–isoaromatization pathway to yield 2-benzyl N-substituted anilines. beilstein-journals.orgnih.gov

The reduction of the nitro group in nitroaromatic compounds is a key reaction. acs.org This can be accomplished using various reducing agents, such as tin and concentrated hydrochloric acid, or through catalytic hydrogenation. chemistrystudent.com The resulting amino group can then participate in a wide array of chemical transformations, including diazotization, acylation, and alkylation, making nitro-substituted benzyl anilines important building blocks for the synthesis of dyes, pharmaceuticals, and other functional materials. myskinrecipes.comwikipedia.org

Overview of Research Trajectories for Related Chemical Architectures

Research into chemical architectures related to 2-(4-Nitrobenzyl)aniline is diverse and expansive. The study of nitroaromatic compounds, in general, is a significant area of research due to their wide range of applications and their environmental and health implications. researchgate.netnih.gov

One major research trajectory focuses on the development of new and efficient methods for the synthesis of substituted anilines. This includes exploring green chemistry approaches to reduce the use of hazardous reagents and improve reaction efficiency. researchgate.net For example, recent studies have investigated the use of catalysts like silver nanoparticles stabilized on natural matrices for the reduction of nitrobenzene (B124822) derivatives. rsc.org

Another area of active research involves the study of the supramolecular chemistry of nitro-substituted anilines. The presence of nitro and amino groups allows for the formation of various intermolecular interactions, such as hydrogen bonds and π-π stacking, which can influence the crystal packing and physical properties of these compounds. scispace.com

Furthermore, the electronic properties of nitroaromatic compounds make them interesting candidates for materials science applications. Research is ongoing into their use in the development of nonlinear optical materials, sensors, and other advanced materials. ontosight.ai

Interdisciplinary Research Relevance Beyond Prohibited Domains

The interdisciplinary relevance of 2-(4-Nitrobenzyl)aniline and related nitroaromatic compounds extends to several scientific fields. In environmental science, the study of these compounds is crucial for understanding their fate and transport in the environment, as many nitroaromatics are considered pollutants. researchgate.net Research in this area focuses on developing methods for their detection and remediation. acs.orgnih.gov

In materials science, the unique electronic and optical properties of nitroaromatic compounds are being explored for the development of new materials. Their ability to act as electron acceptors makes them suitable for applications in organic electronics. ontosight.ai

The study of the biological activity of nitroaromatic compounds is another significant area of interdisciplinary research. While some nitroaromatics are known for their toxicity, others have been investigated for their potential therapeutic properties. solubilityofthings.com Understanding the structure-activity relationships of these compounds is essential for designing new molecules with specific biological functions.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)15(16)17/h1-8H,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLDJACFNUNPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for 2 4 Nitrobenzyl Aniline

Established Synthetic Routes for the 2-(4-Nitrobenzyl)aniline Core

Traditional methods for forming the benzyl (B1604629) aniline (B41778) backbone rely on robust and well-documented chemical transformations. These routes are foundational in organic synthesis and have been adapted for creating a wide array of substituted aniline derivatives.

Reductive Amination Strategies for Benzyl Aniline Synthesis

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of amines. arkat-usa.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of a benzyl aniline core, this would involve reacting an appropriately substituted benzaldehyde (B42025) with an aniline.

The direct synthesis of 2-(4-Nitrobenzyl)aniline via this method would proceed by reacting 4-nitrobenzaldehyde (B150856) with 2-aminoaniline (o-phenylenediamine). The initial reaction forms an imine intermediate, which is subsequently reduced. A variety of reducing agents can be employed, with the choice being critical for the reaction's success. arkat-usa.org Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comnih.gov Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the aldehyde, preventing the side reaction of aldehyde reduction to an alcohol. masterorganicchemistry.com

In a typical procedure, 4-nitrobenzaldehyde and the aniline derivative are dissolved in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF), and allowed to stir to form the imine. The reducing agent is then added to the mixture. For instance, the synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline was achieved by refluxing p-nitrobenzaldehyde and p-anisidine (B42471) in methanol, followed by cooling and reduction with NaBH₄ in the presence of acetic acid, yielding the final product in high yield (>90%). nih.gov Another approach utilizes NaBH₄ in conjunction with a cation exchange resin (DOWEX(R)50WX8) in THF at room temperature, which has been shown to be effective for a variety of aldehydes and anilines. redalyc.org

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Often uses catalysts like Pd/C; can simultaneously reduce other functional groups like nitro groups. | Hydrogen gas, Pd/C catalyst, solvent (e.g., dioxane). | arkat-usa.org |

| Sodium Borohydride (NaBH₄) | Common, inexpensive reagent; can also reduce the starting aldehyde if conditions are not optimized. | Methanol or THF solvent, often with an acid catalyst like acetic acid. | masterorganicchemistry.comnih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Weaker reducing agent; selectively reduces the imine over the aldehyde. | Avoids side reactions; useful for one-pot syntheses. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another selective reagent, often used as an alternative to NaBH₃CN. | Dichloroethane (DCE) or THF solvent. | masterorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr) Approaches to Aromatic Amines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for creating aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. tandfonline.com The synthesis of a nitrobenzyl aniline structure via SNAr would typically involve the reaction of an aryl halide bearing a nitro group with an amine nucleophile.

For the synthesis of 2-(4-Nitrobenzyl)aniline, a plausible SNAr strategy would involve reacting 2-fluoronitrobenzene or 2-chloronitrobenzene with 4-nitrobenzylamine. The nitro group on the aryl halide is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which facilitates the substitution. pressbooks.pub The reaction proceeds via an addition-elimination mechanism where the amine attacks the carbon bearing the leaving group, followed by the departure of the halide ion to restore aromaticity. pressbooks.pubrsc.org

SNAr reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and may require heating or the presence of a base to deprotonate the amine nucleophile or neutralize the acid byproduct. tandfonline.comrsc.org For example, the synthesis of N-benzyl-2-nitroaniline was accomplished by reacting 2-fluoro-1-nitrobenzene with benzylamine (B48309) and potassium hydroxide (B78521) in water, yielding the product in 64% yield. rsc.org The presence of strong electron-withdrawing groups, such as nitro groups, in the ortho and/or para positions relative to the leaving group is the main driving force for the reaction. tandfonline.com

Emerging Synthetic Techniques and Green Chemistry Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis of Aniline Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation to the synthesis of aniline derivatives has been shown to be highly effective.

In the context of SNAr reactions, microwaves can significantly accelerate the formation of aniline derivatives. For instance, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines demonstrated the efficacy of microwave heating over conventional methods. nih.gov Similarly, the reduction of aromatic nitro compounds to the corresponding anilines can be efficiently performed under microwave irradiation using catalytic systems. uzh.ch A study on the synthesis of N-benzylidene-4-nitroaniline via the condensation of benzaldehyde and 4-nitroaniline (B120555) highlighted microwave irradiation as a fast, inexpensive, and environmentally friendly method. researchgate.net

Table 2: Microwave-Assisted Synthesis of Aniline Derivatives

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde + 4-Nitroaniline | N-benzylidene-4-nitroaniline | Microwave irradiation, 5 min | Excellent | researchgate.net |

| 2-Chloro-4,6-dimethylpyrimidine + 4-Nitroaniline | 4,6-Dimethyl-N-(4-nitrophenyl)-2-pyrimidinamine | Microwave irradiation | 39% | nih.gov |

Eco-Friendly Catalysis in Nitrobenzyl Aniline Formation

The development of environmentally friendly catalysts is a central goal of green chemistry. This includes the use of non-toxic, recyclable catalysts that can operate under mild conditions.

For reactions involving nitroarenes, various green catalytic systems have been explored. Nano-gold catalysts supported on metal oxides have been used for the synthesis of aniline derivatives from nitroarenes and alcohols. rsc.org Photocatalysis using visible light offers another sustainable route. Semiconductors like PbBiO₂X have been shown to selectively reduce nitrobenzenes to anilines using blue light, with the catalyst being easily recoverable and reusable. uni-regensburg.de The reduction of nitrobenzene (B124822) to aniline can also be achieved using activated carbon and water, avoiding the need for metal catalysts and hydrogen gas. researchgate.net Brönsted acidic ionic liquids have been employed as powerful and recyclable catalysts for the Friedel-Crafts reaction between aldehydes and anilines to form triarylmethanes, demonstrating a metal- and solvent-free approach. rsc.org

Solvent-Free Reaction Methodologies

Performing reactions without a solvent or in an alternative green solvent like water is a key principle of green chemistry, as it reduces volatile organic compound (VOC) emissions and simplifies product purification.

Solvent-free conditions have been successfully applied to reactions relevant to the synthesis of the nitrobenzyl aniline core. The synthesis of aniline-based triarylmethanes via the Friedel-Crafts reaction has been achieved under solvent-free conditions using a Brönsted acidic ionic liquid as the catalyst. rsc.org This protocol works for a broad range of aldehydes and anilines, providing the products in good to excellent yields. rsc.org Another example is the use of single-screw extrusion for the continuous, solvent-free synthesis of aldimines, with water as the only byproduct. researchgate.net Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing the green credentials of the methodology. For example, the synthesis of various anilines and phenols has been achieved via microwave-assisted reactions in aqueous ammonia (B1221849) or water, eliminating the need for transition metals, ligands, or organic solvents. researchgate.nettandfonline.com

Mechanistic Investigations of Synthesis Reactions

The formation of 2-(4-nitrobenzyl)aniline can be mechanistically understood primarily through the lens of two predominant reaction pathways: reductive amination and nucleophilic aromatic substitution.

Step 1: Imine Formation (Condensation) 2-Aminobenzylamine + 4-Nitrobenzaldehyde ⇌ N-(4-nitrobenzylidene)aminobenzylamine (Schiff Base Intermediate) + H₂O

Step 2: Reduction N-(4-nitrobenzylidene)aminobenzylamine + [Reducing Agent] → 2-(4-Nitrobenzyl)aniline

The initial step is a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the imine. The subsequent reduction of the imine can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.

Nucleophilic Aromatic Substitution (SNAr): An alternative pathway involves the reaction of a nucleophile with an aryl halide or a similar substrate bearing a good leaving group and electron-withdrawing groups. In the context of synthesizing 2-(4-nitrobenzyl)aniline, this could hypothetically involve the reaction of 2-aminobenzylamine with a 4-nitrobenzyl halide. The mechanism proceeds through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex 2-Aminobenzylamine + 4-Nitrobenzyl Halide → [Meisenheimer Complex Intermediate]

Step 2: Departure of the Leaving Group [Meisenheimer Complex Intermediate] → 2-(4-Nitrobenzyl)aniline + Halide ion

The presence of the nitro group in the para position is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.

Kinetic Profiling of Key Reaction Steps

Detailed kinetic studies specifically for the synthesis of 2-(4-nitrobenzyl)aniline are not extensively available in the reviewed literature. However, by drawing parallels with analogous reactions, a general kinetic profile can be outlined.

For the reductive amination pathway , the rate-determining step can be either the formation of the imine or its subsequent reduction, depending on the reaction conditions.

Imine Formation: The formation of the Schiff base is a reversible reaction and is often acid-catalyzed. The rate is influenced by the concentration of the reactants and the catalyst, as well as the pH of the medium. Kinetic investigations of similar imine formations have shown that the reaction can follow second-order kinetics, being first order with respect to both the amine and the aldehyde.

Reduction: The kinetics of the reduction step are dependent on the choice of the reducing agent. For instance, reductions using sodium borohydride are typically fast. In catalytic hydrogenation, the rate is influenced by factors such as catalyst concentration, hydrogen pressure, and temperature.

Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde have provided insights into how various parameters affect the reaction rate. For example, the yield of the amine product was shown to be dependent on reaction time, catalyst concentration, hydrogen and ammonia pressure, and temperature. researchgate.net

Below is a hypothetical data table illustrating the effect of reactant concentration on the initial rate of formation of a Schiff base intermediate, based on typical second-order kinetics observed in similar reactions.

| Experiment | [2-Aminobenzylamine] (mol/L) | [4-Nitrobenzaldehyde] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

This is a representative table based on general principles of reaction kinetics and does not represent experimentally determined data for this specific reaction.

For the nucleophilic aromatic substitution pathway , kinetic studies of SNAr reactions typically show second-order kinetics, being first order in both the aryl substrate and the nucleophile. The rate is significantly influenced by the nature of the leaving group and the electron-withdrawing substituents on the aromatic ring.

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates often makes their isolation and characterization challenging. However, spectroscopic techniques and computational studies can provide valuable information.

Schiff Base Intermediate in Reductive Amination:

The formation of the imine intermediate, N-(4-nitrobenzylidene)aminobenzylamine, is a key step. Spectroscopic characterization of similar Schiff bases has been reported, providing a basis for identifying this intermediate.

FT-IR Spectroscopy: The formation of the imine is characterized by the appearance of a strong absorption band corresponding to the C=N stretching vibration, typically in the range of 1604–1626 cm⁻¹. derpharmachemica.comresearchgate.net Concurrently, the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H bending vibration of the primary amine would disappear.

NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying the imine intermediate. The formation of the azomethine group (CH=N) results in a characteristic singlet peak in the downfield region of the spectrum, typically between δ 8.3 and 8.7 ppm. jetir.orgukm.my The disappearance of the aldehyde proton signal (around δ 9.8 ppm) and changes in the chemical shifts of the aromatic protons would also be indicative of imine formation. ¹³C NMR would show a characteristic signal for the imine carbon (C=N) typically in the range of δ 158-162 ppm. ukm.my

Below is a table summarizing the expected characteristic spectroscopic data for the Schiff base intermediate.

| Spectroscopic Technique | Characteristic Feature | Expected Range/Value |

| FT-IR | C=N Stretch | ~1604-1626 cm⁻¹ |

| ¹H NMR | CH=N Proton (singlet) | ~δ 8.3-8.7 ppm |

| ¹³C NMR | C=N Carbon | ~δ 158-162 ppm |

Meisenheimer Complex in Nucleophilic Aromatic Substitution:

Meisenheimer complexes are generally highly colored, transient species. Their direct observation often requires specialized techniques such as stopped-flow spectroscopy or low-temperature NMR. The structure of these intermediates is characterized by the formation of a new C-N bond and the disruption of the aromaticity of the ring, with the negative charge delocalized over the ring and the nitro group. Computational studies can also provide insights into the structure and stability of these complexes.

Chemical Reactivity and Transformation Studies of 2 4 Nitrobenzyl Aniline

Reactivity Governed by Aromatic Substituents

The reactivity of the two aromatic rings in 2-(4-Nitrobenzyl)aniline is significantly different due to the opposing electronic effects of the amino and nitro groups.

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects. This has a profound impact on the reactivity of the phenyl ring to which it is attached.

Ring Deactivation: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. By pulling electron density from the ring, it makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles.

Meta-Directing Effect: In the event of an electrophilic aromatic substitution, the nitro group directs incoming electrophiles to the meta position. This is because the resonance structures of the Wheland intermediate show that placing the positive charge at the ortho or para positions relative to the nitro group is highly destabilizing.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr). By stabilizing the negative charge of the Meisenheimer complex intermediate, particularly when the attack occurs at the ortho or para positions, it facilitates the displacement of a suitable leaving group.

The table below summarizes the directing effects of the nitro group on its attached aromatic ring.

| Reaction Type | Effect of Nitro Group | Preferred Position of Attack |

| Electrophilic Aromatic Substitution | Deactivating | meta |

| Nucleophilic Aromatic Substitution | Activating | ortho, para |

The primary amine group (-NH₂) on the other phenyl ring has electronic effects that are opposite to those of the nitro group. It is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I).

Ring Activation: The amine group significantly activates its aromatic ring towards electrophilic aromatic substitution, making it much more reactive than benzene (B151609).

Ortho- and Para-Directing Effect: It directs incoming electrophiles to the ortho and para positions, as the resonance structures of the intermediate show stabilization of the positive charge at these positions.

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group itself a potent nucleophile. It can readily react with a variety of electrophiles, such as alkyl halides (alkylation), acyl chlorides (acylation), and aldehydes/ketones (reductive amination).

Basicity: The amine group confers basic properties, allowing it to react with acids to form ammonium (B1175870) salts. This property can be used to protect the amine group during certain reactions.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amine is one of the most important transformations of 2-(4-Nitrobenzyl)aniline, as it yields 2-(4-Aminobenzyl)aniline, a useful diamine intermediate for the synthesis of various more complex molecules. myskinrecipes.com

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. google.comlboro.ac.uk The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst.

C₁₃H₁₂N₂O₂ + 3 H₂ → C₁₃H₁₄N₂ + 2 H₂O

Common catalysts for this transformation are noble metals supported on activated carbon.

| Catalyst | Typical Conditions | Observations |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol (B129727) or Ethanol, Room Temperature | Highly efficient and selective for nitro group reduction. |

| Platinum on Carbon (Pt/C) | H₂ (1-5 atm), Ethanol, Room Temperature | Also very effective; can sometimes be used when Pd/C leads to side reactions. |

| Raney Nickel (Raney Ni) | H₂ (high pressure), Ethanol, Elevated Temperature | A more economical but often less selective catalyst. |

Care must be taken during catalytic hydrogenation as unstable hydroxylamine (B1172632) intermediates can sometimes accumulate, posing a risk of uncontrolled exothermic decomposition. google.com

A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These methods are often preferred when other functional groups sensitive to catalytic hydrogenation are present in the molecule.

The selectivity of these reagents is a key consideration. For 2-(4-Nitrobenzyl)aniline, the primary goal is the selective reduction of the nitro group without affecting the aromatic rings or the amine functionality.

| Reducing Agent | Typical Conditions | Selectivity Notes |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol, Reflux | A classic and reliable method, highly selective for the nitro group. |

| Iron (Fe) in Acetic Acid | Fe powder, Acetic Acid, Reflux | An economical and effective method, often used in industrial processes. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, Reflux | A mild reducing agent, useful for sensitive substrates. |

| Zinc (Zn) in Acetic Acid | Zn dust, Acetic Acid, Room Temperature | Provides a mild reduction of the nitro group. |

These chemical reduction methods offer a broad range of reaction conditions and selectivities, allowing for the tailored synthesis of the corresponding diamine from 2-(4-Nitrobenzyl)aniline.

Diversification through Functional Group Interconversions

The amine functionality in 2-(4-Nitrobenzyl)aniline, and particularly in its reduced form, 2-(4-Aminobenzyl)aniline, serves as a versatile handle for further molecular diversification through various functional group interconversions.

The primary amine group can undergo a range of transformations, leading to a wide array of derivatives.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This is often used to protect the amine group or to introduce new functionalities.

Alkylation: While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, reductive amination with aldehydes or ketones is a more controlled method to produce secondary and tertiary amines.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures produces a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups, including -OH, -F, -Cl, -Br, -I, and -CN, through Sandmeyer and related reactions.

The table below illustrates some of the potential functional group interconversions starting from the amine group.

| Reaction | Reagents | Product Functional Group |

| Acylation | Acetyl chloride, Pyridine | Amide (-NHCOCH₃) |

| Reductive Amination | Benzaldehyde (B42025), NaBH₃CN | Secondary Amine (-NHCH₂Ph) |

| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl, 0-5 °C2. CuCl | Chloro (-Cl) |

| Diazotization followed by Schiemann Reaction | 1. NaNO₂, HBF₄, 0-5 °C2. Heat | Fluoro (-F) |

These transformations highlight the utility of 2-(4-Nitrobenzyl)aniline as a precursor for generating a diverse library of compounds with varied chemical and physical properties.

Amine-Based Derivatization Reactions

The secondary amine group in 2-(4-nitrobenzyl)aniline is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Common reactions include acylation, alkylation, and the formation of Schiff bases.

Acylation: The reaction of 2-(4-nitrobenzyl)aniline with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This reaction is a common strategy to introduce a carbonyl group, which can alter the electronic properties and biological activity of the parent molecule. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: The nitrogen atom of the aniline (B41778) moiety can also undergo alkylation, introducing additional alkyl or aryl groups. This can be achieved using various alkylating agents, such as alkyl halides. The reaction conditions can be controlled to favor N-alkylation over C-alkylation of the aromatic rings. For instance, the use of specific catalysts like zeolites can promote selective N-alkylation of anilines. google.com

Schiff Base Formation: A significant derivatization reaction for primary and secondary amines is the condensation with carbonyl compounds to form Schiff bases, or imines. While 2-(4-nitrobenzyl)aniline is a secondary amine, related primary anilines readily undergo this reaction. For example, the condensation of 4-nitroaniline (B120555) with salicylaldehyde (B1680747) derivatives, often catalyzed by a small amount of acid, yields the corresponding Schiff base. asianpubs.org Similarly, Schiff bases can be formed from the reaction of aromatic amines with p-nitrobenzaldehyde. ijtsrd.com The formation of these imine linkages is a crucial step in the synthesis of various heterocyclic compounds. nih.gov Although direct Schiff base formation from a secondary amine like 2-(4-nitrobenzyl)aniline is not typical, the reactivity of the amino group is a key aspect of its chemistry.

| Reaction Type | Reactants | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Aniline derivative, Acyl chloride/anhydride | N-Acyl aniline | Base catalyst (e.g., pyridine) |

| Alkylation | Aniline derivative, Alkyl halide | N-Alkyl aniline | Base, Zeolite catalyst for selectivity |

| Schiff Base Formation | Primary aniline derivative, Aldehyde/Ketone | Schiff Base (Imine) | Acid or base catalyst, Reflux |

Modifications of the Benzyl (B1604629) Moiety

The benzyl group in 2-(4-nitrobenzyl)aniline contains a reactive benzylic position—the carbon atom directly attached to the aniline-substituted phenyl ring and the 4-nitrophenyl ring. This position is susceptible to oxidation and halogenation reactions. chemistrysteps.comchemistry.coach

Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group under the influence of strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can convert the benzylic CH₂ group into a carboxylic acid, cleaving the bond to the aniline ring in the process. chemistrysteps.comchemistry.coach This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent phenyl ring. libretexts.orglibretexts.org

Halogenation: The benzylic position can also be selectively halogenated, typically through a free radical mechanism. N-Bromosuccinimide (NBS), often in the presence of a radical initiator like peroxide, is a common reagent for benzylic bromination. libretexts.orgyoutube.com This reaction introduces a bromine atom at the benzylic carbon, creating a versatile intermediate for further nucleophilic substitution reactions. The stability of the intermediate benzylic radical is a key factor driving the selectivity of this reaction. chemistrysteps.comyoutube.com

| Reaction Type | Reagent | Product Type | Key Feature |

|---|---|---|---|

| Oxidation | KMnO₄ or Na₂Cr₂O₇ | Carboxylic Acid | Cleavage of the benzylic C-C bond |

| Halogenation | N-Bromosuccinimide (NBS) | Benzylic Bromide | Radical mechanism, selective for benzylic position |

Derivatization and Analog Development Based on the 2 4 Nitrobenzyl Aniline Scaffold

Design and Synthesis of N-Substituted 2-(4-Nitrobenzyl)aniline Derivatives

The secondary amine of the 2-(4-Nitrobenzyl)aniline core is a prime target for derivatization. Modification at this position can significantly alter the steric and electronic properties of the molecule. A common and effective method for creating N-substituted derivatives is reductive amination. This two-step, one-pot process typically involves the condensation of an aniline (B41778) derivative with an aldehyde to form an imine (Schiff base), followed by in-situ reduction to the corresponding secondary amine.

For instance, the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline involves the reaction of p-anisidine (B42471) with p-nitrobenzaldehyde. The mixture is refluxed in methanol (B129727) to form the aldimine intermediate. Subsequent reduction of this intermediate with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalytic amount of acetic acid yields the desired N-substituted product in high yield. This methodology is highly versatile and can be applied to a wide range of aldehydes and aniline precursors to generate a library of N-substituted analogs.

Another key strategy for N-substitution is N-acylation, which involves the reaction of the parent aniline with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing the molecule's intermolecular interactions.

The table below summarizes common N-substitution reactions applicable to the 2-(4-Nitrobenzyl)aniline scaffold.

| Reaction Type | Reagents | Functional Group Introduced | Example Product Structure |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkyl, N-Aryl | 4-Methoxy-N-(4-nitrobenzyl)aniline |

| N-Acylation | Acyl Chloride, Base | N-Amide | N-Acetyl-2-(4-nitrobenzyl)aniline |

| N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonamide | N-Tosyl-2-(4-nitrobenzyl)aniline |

| N-Arylation | Aryl Halide, Catalyst (e.g., Pd or Cu) | N-Aryl | N-Phenyl-2-(4-nitrobenzyl)aniline |

Exploration of Benzyl (B1604629) Ring Modifications

The benzyl ring of 2-(4-Nitrobenzyl)aniline, which already contains a nitro group, can be further functionalized to modulate the electronic and steric properties of the molecule. The existing nitro group is a powerful electron-withdrawing group and acts as a meta-director for electrophilic aromatic substitution reactions. This directing effect dictates the position of any new substituents on the benzyl ring.

Common electrophilic aromatic substitution reactions that can be employed include further nitration, halogenation, and Friedel-Crafts reactions. For example, nitration under harsh conditions could introduce a second nitro group at one of the meta positions (positions 3 or 5 relative to the benzyl group). Similarly, halogenation using reagents like Br₂ with a Lewis acid catalyst would also be directed to the meta position.

The table below outlines potential modifications to the benzyl ring.

| Reaction Type | Reagents | Potential Substituent | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Meta to the benzyl group |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid | -X (e.g., -Br, -Cl) | Meta to the benzyl group |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | -C(O)R | Meta to the benzyl group |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid | -R | Meta to the benzyl group |

Heterocyclic Annulation and Cyclization Strategies

The 2-(4-Nitrobenzyl)aniline scaffold is a valuable precursor for the synthesis of various heterocyclic compounds. Annulation reactions, which involve the formation of a new ring fused to an existing one, can be used to construct complex polycyclic systems. The aniline moiety is particularly amenable to classic heterocyclic ring-forming reactions.

One potential strategy involves intramolecular cyclization following the chemical modification of one of the substituents. For example, reduction of the nitro group on the benzyl ring to an amine group (-NH₂) would generate 2-(4-aminobenzyl)aniline. This resulting diamine is a versatile intermediate. The newly formed primary amine could undergo an intramolecular condensation with a suitable functional group placed at the ortho position of the other aniline ring to form a seven-membered diazepine (B8756704) ring system.

Furthermore, the aniline nitrogen and the adjacent aromatic ring can participate in cyclization reactions. For instance, aniline-promoted cascade reactions can be used to construct chromene rings from 2-hydroxycinnamaldehydes. While not a direct cyclization of the 2-(4-Nitrobenzyl)aniline itself, this illustrates how the aniline functional group can catalyze and participate in the formation of heterocyclic structures. Another broad strategy involves [3+2] annulation reactions, which are widely used for synthesizing five-membered aromatic heterocycles. By appropriately functionalizing the 2-(4-Nitrobenzyl)aniline scaffold, it could serve as a component in such cycloaddition reactions.

Key cyclization approaches include:

Intramolecular Condensation: Following the reduction of the nitro group, the resulting diamine can be used to form cyclic structures like benzodiazepines or other fused heterocyles.

Pictet-Spengler Reaction: The aniline can be converted into an N-phenethyl amine derivative which can then undergo cyclization to form tetrahydroisoquinoline structures.

Fischer Indole (B1671886) Synthesis: Reaction of the aniline with a ketone or aldehyde under acidic conditions could potentially yield an indole derivative, although the substitution pattern may influence the reaction's feasibility.

Development of Advanced Organic Synthesis Intermediates

2-(4-Nitrobenzyl)aniline is not only a scaffold for derivatization but also serves as a key intermediate for the synthesis of more complex molecules. Its primary utility lies in its role as a precursor to other valuable compounds after transformation of its functional groups.

A critical transformation is the reduction of the nitro group to a primary amine, yielding 2-(4-aminobenzyl)aniline. This diamine is a highly valuable building block in polymer chemistry and materials science. It can serve as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides, which are known for their thermal stability and mechanical strength.

Furthermore, this diamine is a precursor for the synthesis of complex heterocyclic systems. The two amino groups can be selectively functionalized or can react with bifunctional reagents to create macrocycles or fused heterocyclic structures of pharmaceutical interest. The parent compound, 2-(4-Nitrobenzyl)aniline, is also used as an intermediate in the production of azo dyes, where the nitro group is first reduced to an amine, which is then diazotized and coupled with another aromatic compound.

The table below highlights the key advanced intermediates derived from 2-(4-Nitrobenzyl)aniline and their applications.

| Intermediate | Synthesis from Parent Compound | Applications |

| 2-(4-Aminobenzyl)aniline | Reduction of the nitro group (e.g., using H₂, Pd/C or Sn/HCl) | Monomer for polyamides and polyimides; Precursor for complex heterocycles and pharmaceuticals. |

| 4-Amino-N¹-(phenylmethyl)benzene-1-diazonium salt | Reduction of nitro group, followed by diazotization (NaNO₂, HCl) | Intermediate for azo dyes and pigments. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 4 Nitrobenzyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. hyphadiscovery.comuobasrah.edu.iq By analyzing the chemical shifts, coupling patterns, and correlations of atomic nuclei in a magnetic field, the precise arrangement and connectivity of atoms can be established.

The ¹H NMR spectrum of 2-(4-Nitrobenzyl)aniline is expected to show distinct signals corresponding to the protons of the two aromatic rings, the amine group, and the bridging methylene (B1212753) group. The protons on the 4-nitrophenyl ring are significantly influenced by the strong electron-withdrawing nature of the nitro (NO₂) group. stackexchange.com This effect deshields the ortho protons (H-2', H-6') and to a lesser extent the para proton relative to the nitro group, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted benzene (B151609). Conversely, the aniline (B41778) ring contains the electron-donating amino (NH₂) group, which shields the ortho and para protons, shifting their signals upfield. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are sensitive to the electronic environment. The carbon atom attached to the nitro group (C-4') will be significantly deshielded, appearing at a high chemical shift. The carbons in the aniline ring will be influenced by the amino group, with the ortho and para carbons showing increased shielding compared to the meta carbons. researchgate.net The methylene bridge carbon provides a characteristic signal in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Nitrobenzyl)aniline

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| NH₂ | ~3.7 (broad singlet) | - |

| CH₂ | ~4.1 (singlet) | ~45 |

| Aniline Ring | ||

| C-1 | - | ~145 |

| C-2 | - | ~125 |

| C-3 | ~6.7 | ~118 |

| C-4 | ~7.1 | ~129 |

| C-5 | ~6.8 | ~116 |

| C-6 | ~7.2 | ~130 |

| 4-Nitrophenyl Ring | ||

| C-1' | - | ~147 |

| C-2', C-6' | ~8.2 (doublet) | ~124 |

| C-3', C-5' | ~7.4 (doublet) | ~130 |

Note: Predicted values are based on spectral data from analogous compounds and substituent effects. stackexchange.comrsc.orgresearchgate.net

While one-dimensional NMR provides information about the chemical environment of nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For 2-(4-Nitrobenzyl)aniline, COSY would show correlations between adjacent protons on both the aniline and the 4-nitrophenyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the proton signals to their corresponding carbon atoms in both aromatic rings and the methylene bridge. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the methylene protons (CH₂) and the carbons of both aromatic rings (C-2, C-1', C-2', C-6'), unambiguously confirming the benzyl-aniline linkage. hyphadiscovery.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups. uobasrah.edu.iq

FT-IR spectroscopy is highly effective for identifying the key functional groups present in 2-(4-Nitrobenzyl)aniline. rsc.org The spectrum would be characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

N-H Vibrations: The primary amine (NH₂) group will exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. jchps.commaterialsciencejournal.org

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (CH₂) group is observed just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group is characterized by two strong and easily identifiable stretching bands: an asymmetric stretch around 1500-1580 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹. jchps.comresearchgate.net

C=C and C-N Vibrations: Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aniline moiety is typically found around 1250-1340 cm⁻¹. materialsciencejournal.org

Table 2: Characteristic FT-IR Absorption Bands for 2-(4-Nitrobenzyl)aniline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Aromatic Stretch | Ar-H | 3000 - 3100 |

| C-H Aliphatic Stretch | Methylene (-CH₂-) | 2850 - 2960 |

| C=C Aromatic Stretch | Aromatic Rings | 1450 - 1600 |

| N=O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1580 |

| N=O Symmetric Stretch | Nitro (-NO₂) | 1300 - 1360 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light. While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric vibrations. For 2-(4-Nitrobenzyl)aniline, Raman spectroscopy would be particularly useful for observing:

Symmetric NO₂ Stretch: The symmetric stretching vibration of the nitro group often produces a very strong and sharp signal in the Raman spectrum, which can be more intense than in the IR spectrum. aip.org

Aromatic Ring Vibrations: The skeletal vibrations of the benzene rings, particularly the "ring-breathing" modes, are typically strong in Raman spectra, providing structural information about the aromatic framework. aip.orgresearchgate.net

The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments. chemguide.co.uk

The molecular formula of 2-(4-Nitrobenzyl)aniline is C₁₃H₁₂N₂O₂, corresponding to a molecular weight of 228.25 g/mol . myskinrecipes.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 228. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond between the methylene group and the aniline ring (α-cleavage to the amine). This would lead to the formation of a stable 4-nitrobenzyl cation at m/z = 136.

C-N Bond Cleavage: Cleavage of the bond between the methylene carbon and the aniline nitrogen would result in a fragment corresponding to the aminotropylium ion (m/z = 106) or a 4-nitrophenyl radical.

Loss of Nitro Group: The molecular ion may lose the nitro group (NO₂, 46 Da), leading to a fragment ion at m/z = 182. Further loss of NO (30 Da) from the molecular ion could also occur, resulting in a peak at m/z = 198. youtube.com

Table 3: Predicted Mass Spectrometry Fragments for 2-(4-Nitrobenzyl)aniline

| m/z Value | Proposed Fragment Ion | Proposed Loss from Molecular Ion |

|---|---|---|

| 228 | [C₁₃H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 182 | [C₁₃H₁₂N₂]⁺ | Loss of NO₂ |

| 136 | [C₇H₆NO₂]⁺ | 4-Nitrobenzyl cation |

| 106 | [C₇H₈N]⁺ | Aminotropylium ion |

| 92 | [C₆H₆N]⁺ | Anilinium radical cation |

This detailed fragmentation analysis, combined with the precise molecular weight determination, serves as a final confirmation of the identity and structure of 2-(4-Nitrobenzyl)aniline.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Analysis of Molecular Conformation and Dihedral Angles

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical factor in determining its physical and chemical properties. In the case of diarylmethane derivatives like 2-(4-nitrobenzyl)aniline, the relative orientation of the two aromatic rings is of particular interest. This is quantified by the dihedral angle between the planes of the rings.

For the related compound, 4-methoxy-N-(4-nitrobenzyl)aniline, single-crystal X-ray diffraction analysis revealed a dihedral angle of 57.8 (1)° between its two benzene rings. The nitro group was found to be nearly coplanar with the benzene ring to which it is attached, with a dihedral angle of 1.70 (2)°. Furthermore, the 4-methoxyphenyl (B3050149) group is positioned trans to the 4-nitrophenyl group with respect to the C7—N8 bond, with a torsion angle of 178.22 (17)°. This specific, non-planar conformation is a result of the interplay between electronic effects and steric hindrance. A similar analysis for 2-(4-nitrobenzyl)aniline would be expected to reveal the precise twist between the aniline and nitrobenzyl moieties, influenced by the electronic and steric nature of the substituents and the methylene bridge.

Table 1: Illustrative Dihedral and Torsion Angles from a Related Structure Data for 4-Methoxy-N-(4-nitrobenzyl)aniline

| Parameter | Value (°) |

| Dihedral Angle Between Benzene Rings | 57.8 (1) |

| Dihedral Angle of Nitro Group to Benzene Ring | 1.70 (2) |

| C1—C7—N8—C9 Torsion Angle | 178.22 (17) |

Characterization of Intramolecular Interactions

Intramolecular interactions, such as hydrogen bonds, play a crucial role in dictating the preferred conformation of a molecule. In 2-(4-nitrobenzyl)aniline, the potential exists for an intramolecular hydrogen bond between the amine proton (N-H) and one of the oxygen atoms of the nitro group. The formation and strength of such an interaction would significantly influence the orientation of the nitrobenzyl group relative to the aniline ring.

Studies on related nitroaniline derivatives have extensively investigated both intramolecular and intermolecular hydrogen bonding. For instance, in 4-methoxy-N-(4-nitrobenzyl)aniline, the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, where the amine proton interacts with a nitro oxygen atom of a neighboring molecule, linking the molecules into dimers. While this is an intermolecular interaction, it highlights the capability of the N-H and NO2 groups to participate in such bonding. In a molecule like 2-(4-nitrobenzyl)aniline, the ortho-position of the benzyl (B1604629) group could facilitate a direct intramolecular N-H···O interaction, which would be clearly identifiable and quantifiable through single-crystal X-ray diffraction by measuring the H···O distance and the N-H···O angle.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for both assessing the purity of a final product and for monitoring the progress of a chemical reaction. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly well-suited for the analysis of organic compounds like 2-(4-nitrobenzyl)aniline.

The purity of a synthesized batch of 2-(4-nitrobenzyl)aniline can be quantitatively determined using HPLC, typically with a UV detector set to a wavelength where the analyte exhibits strong absorbance. A reversed-phase C18 column is commonly employed for the separation of aniline derivatives. The sample is dissolved in a suitable solvent, and a small volume is injected into the chromatograph. The resulting chromatogram would ideally show a single major peak corresponding to the product. The presence of other peaks would indicate impurities, and their relative peak areas can be used to estimate the purity of the sample.

Table 2: General HPLC Conditions for Aniline Derivatives

| Parameter | Typical Setting |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detector | UV-Vis (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

During the synthesis of 2-(4-nitrobenzyl)aniline, for example, via the reaction of 2-aminobenzylamine and 4-nitrobenzyl chloride, reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by HPLC or thin-layer chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the desired product over time. Such monitoring is crucial for determining the optimal reaction time and for identifying the formation of any significant byproducts, enabling the optimization of reaction conditions to maximize yield and purity. Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be used for this purpose, providing both retention time data for quantification and mass spectral data for the identification of reaction components.

Computational and Theoretical Chemistry Investigations of 2 4 Nitrobenzyl Aniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) stands as a powerful computational method to probe the electronic and geometric properties of molecules. For 2-(4-Nitrobenzyl)aniline, DFT calculations would be instrumental in elucidating its three-dimensional structure and the distribution of electrons within the molecule.

Optimized Molecular Geometries and Energetics

Through DFT calculations, the optimized molecular geometry of 2-(4-Nitrobenzyl)aniline, corresponding to the lowest energy conformation, can be determined. This involves the precise calculation of bond lengths, bond angles, and dihedral angles between the constituent atoms. For related nitroaniline derivatives, DFT studies have provided detailed geometric parameters. It is anticipated that the geometry of 2-(4-Nitrobenzyl)aniline would be characterized by a non-planar arrangement, with the two phenyl rings likely twisted relative to each other due to steric hindrance from the benzyl (B1604629) bridge and the nitro and amino groups. The energetics of the molecule, including its total energy and heat of formation, can also be computed, providing insights into its thermodynamic stability.

Table 1: Predicted Optimized Geometric Parameters for 2-(4-Nitrobenzyl)aniline based on DFT Calculations on Analogous Structures

| Parameter | Predicted Value |

|---|---|

| C-N (Aniline) Bond Length | ~1.39 - 1.41 Å |

| C-N (Nitro) Bond Length | ~1.47 - 1.49 Å |

| N-O (Nitro) Bond Length | ~1.22 - 1.24 Å |

Note: These are predicted values based on typical DFT results for similar molecules and require specific calculations for 2-(4-Nitrobenzyl)aniline for validation.

Harmonic Vibrational Frequency Analysis

Harmonic vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of 2-(4-Nitrobenzyl)aniline. This analysis calculates the frequencies of the fundamental vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. For aniline (B41778) and nitrobenzene (B124822) derivatives, characteristic vibrational frequencies for the N-H stretching of the amino group, the symmetric and asymmetric stretching of the nitro group, and various C-H and C-C vibrations of the aromatic rings have been well-established through both experimental and computational studies.

Table 2: Predicted Characteristic Vibrational Frequencies for 2-(4-Nitrobenzyl)aniline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| NO₂ Asymmetric Stretch | ~1500 - 1570 |

| NO₂ Symmetric Stretch | ~1300 - 1370 |

| C-N Stretch | ~1250 - 1350 |

Note: These are generalized frequency ranges and the precise values for 2-(4-Nitrobenzyl)aniline would be obtained from specific DFT calculations.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of molecular orbitals.

HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For molecules with both electron-donating (amino) and electron-withdrawing (nitro) groups, the HOMO is typically localized on the electron-rich part of the molecule, while the LUMO is localized on the electron-deficient part. In 2-(4-Nitrobenzyl)aniline, the HOMO is expected to have significant contributions from the aniline moiety, while the LUMO is anticipated to be concentrated on the nitrobenzyl portion.

Table 3: Predicted Frontier Orbital Energies for 2-(4-Nitrobenzyl)aniline

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -2.0 to -3.0 |

Note: These values are estimations based on data for related nitroaniline compounds and require specific calculations for confirmation.

Charge Distribution Analysis

The distribution of electron density within a molecule can be quantified through charge distribution analysis, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide atomic charges, which indicate the partial positive or negative charge on each atom. In 2-(4-Nitrobenzyl)aniline, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the nitrogen atom of the amino group will be less negative or even slightly positive due to its electron-donating nature. The carbon atoms in the aromatic rings will also exhibit varying partial charges depending on their connectivity to the substituent groups. This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the properties of a compound in the solid state and in solution. Computational methods can be used to analyze the nature and strength of these interactions. For molecules like 2-(4-Nitrobenzyl)aniline, several types of non-covalent interactions are expected to be significant. These include hydrogen bonding, where the N-H group of the aniline moiety can act as a hydrogen bond donor, and the oxygen atoms of the nitro group can act as acceptors. Additionally, π-π stacking interactions between the aromatic rings and C-H···π interactions are likely to play a role in the supramolecular assembly of the molecules. Studies on related iodo-N-(nitrobenzyl)anilines have highlighted the importance of a combination of N-H···O and C-H···O hydrogen bonds, as well as iodo···nitro and aromatic π-π stacking interactions in determining the crystal packing.

Hydrogen Bonding Networks (N–H···O, C–H···O)

In the solid state, the crystal structure of N-(nitrobenzyl)aniline derivatives is significantly influenced by a network of intermolecular hydrogen bonds. The primary interactions observed are of the N–H···O and C–H···O types, where the amine proton and aromatic/methylene (B1212753) protons act as donors, and the highly electronegative oxygen atoms of the nitro group serve as acceptors.

Computational studies on analogues such as 4-methoxy-N-(4-nitrobenzyl)aniline reveal that the N–H group of the aniline moiety forms a distinct intermolecular hydrogen bond with a nitro oxygen atom of a neighboring molecule. This interaction is crucial in forming dimeric structures. These dimers are further connected by weaker C–H···O hydrogen bonds, creating extended chains and stabilizing the crystal lattice. researchgate.net

In the case of 2-iodo-N-(4-nitrobenzyl)aniline, while N-H···O bonds are not the primary linking interaction, a combination of C-H···O hydrogen bonds contributes to the formation of molecular chains. acs.org The geometry and energetics of these bonds can be modeled using Density Functional Theory (DFT), which helps in quantifying their strength and directionality. These calculations show that while individual C–H···O bonds are weak, their cumulative effect is significant in dictating the supramolecular assembly.

Table 1: Representative Hydrogen Bond Geometries in N-(4-nitrobenzyl)aniline Analogues

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| 4-Methoxy-N-(4-nitrobenzyl)aniline | N-H···O | 0.86 | 2.25 | 3.09 | 165 |

| 4-Methoxy-N-(4-nitrobenzyl)aniline | C-H···O | 0.97 | 2.58 | 3.48 | 154 |

| 3-Iodo-N-(4-nitrobenzyl)aniline | N-H···O | 0.88 | 2.27 | 3.11 | 160 |

| 3-Iodo-N-(4-nitrobenzyl)aniline | C-H···O | 0.95 | 2.55 | 3.42 | 152 |

Note: Data is based on crystallographic studies of specified analogues and serves as a model for the interactions expected in 2-(4-Nitrobenzyl)aniline.

Aromatic π–π Stacking Interactions

Aromatic π–π stacking is another critical non-covalent interaction that directs the crystal packing in nitrobenzyl aniline systems. These interactions occur between the electron-rich aniline ring and the electron-deficient nitrobenzyl ring of adjacent molecules. The electron-withdrawing nature of the nitro group reduces the electron density of its attached phenyl ring, making it an effective π-acceptor, while the aniline ring acts as a π-donor.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified.

For aromatic nitro compounds, Hirshfeld analysis typically reveals distinct features corresponding to different types of interactions. acs.org

π–π Stacking: These interactions are visualized as flat, reddish or pale-colored regions on the Hirshfeld surface and are often associated with reciprocal C···H contacts between the aromatic rings. The fingerprint plots show characteristic "wings" that correspond to these stacking arrangements.

H···H Contacts: As molecules are rich in hydrogen, H···H contacts often cover a large portion of the Hirshfeld surface, appearing as a widely scattered region in the fingerprint plots.

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Nitro-Aromatic Compounds

| Interaction Type | Typical Contribution (%) |

|---|---|

| O···H / H···O | 25 - 35% |

| H···H | 30 - 40% |

| C···H / H···C | 10 - 15% |

| C···C (π-stacking) | 5 - 10% |

| Other (N···H, N···O, etc.) | 5 - 10% |

Note: This table represents generalized data from studies on various nitro-aromatic compounds to illustrate expected trends.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis of molecules like 2-(4-Nitrobenzyl)aniline. By calculating the energies of reactants, intermediates, transition states, and products, a detailed profile of the reaction coordinate can be constructed.

The formation of 2-(4-Nitrobenzyl)aniline can be envisioned through several synthetic routes, most commonly via nucleophilic substitution or reductive amination.

Nucleophilic Substitution: One primary route involves the SN2 reaction between 2-nitroaniline (B44862) and a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide). In this mechanism, the nucleophilic amine group of aniline attacks the benzylic carbon of the nitrobenzyl halide, displacing the halide leaving group.

DFT calculations can be employed to model this pathway. The process involves locating the transition state (TS) for the C-N bond formation and C-Br bond cleavage. Computational studies on similar SN2 reactions of benzyl bromides show that the transition state is a distorted trigonal-bipyramidal structure. researchgate.net The energy barrier (activation energy) for this step can be calculated, providing a quantitative measure of the reaction rate. Solvent effects, which are crucial in these reactions, can be included in the calculations using continuum solvation models (like PCM) or explicit solvent molecules.

Reductive Amination: An alternative pathway is the reductive amination of 2-aminobenzaldehyde (B1207257) with 4-nitroaniline (B120555) or, more commonly, 4-nitrobenzaldehyde (B150856) with 2-aminobenzaldehyde. This reaction first involves the formation of an imine intermediate, followed by its reduction.

DFT studies have been used extensively to investigate the mechanism of reductive amination. nih.govrsc.org The calculations typically explore two key steps:

Imine Formation: The acid-catalyzed condensation of the amine and aldehyde to form a protonated imine.

Hydride Transfer: The reduction of the imine by a reducing agent (e.g., a borohydride (B1222165) derivative). The transition state for the hydride transfer from the reducing agent to the iminium carbon is often the rate-determining step.

Theoretical models can predict the reactivity of different substrates and the selectivity of reactions. For the synthesis of 2-(4-Nitrobenzyl)aniline, key questions of reactivity and selectivity can be addressed:

Reactivity: By comparing the calculated activation energies for the reaction of aniline with different substituted benzyl halides (e.g., p-nitro vs. p-chloro), computational models can predict relative reaction rates. Electron-withdrawing groups like the nitro group on the benzyl halide are known to influence the reactivity at the benzylic carbon. Computational studies confirm that such groups can affect the stability of the SN2 transition state. researchgate.net

Supramolecular Chemistry and Crystal Engineering of 2 4 Nitrobenzyl Aniline and Its Analogs

Design Principles for Directed Crystal Assembly

The rational design of crystalline solids from molecules like 2-(4-Nitrobenzyl)aniline and its analogs relies on the predictable nature of intermolecular interactions. The primary functional groups—amine and nitro groups—are key players in forming robust hydrogen bonds, which are highly directional and serve as powerful tools in crystal engineering.

π-Interactions: The electron-deficient nitro-substituted phenyl ring and the electron-rich aniline (B41778) ring create opportunities for various π-interactions. These include nitro···π(arene) interactions, where the electrophilic nitro group interacts favorably with the π-electron cloud of an adjacent aromatic ring. nih.gov Furthermore, π-π stacking between aromatic rings can also play a crucial role in the assembly process.

Conformational Flexibility: The single bond connecting the benzyl (B1604629) and aniline moieties allows for conformational flexibility. The relative orientation of the two aromatic rings (the dihedral angle) is a critical parameter that influences how molecules pack in the solid state. scispace.com Different conformers can lead to the formation of different crystal structures, a phenomenon known as conformational polymorphism. acs.orguc.pt

By understanding these fundamental interactions, chemists can design molecules with specific functionalities to favor certain packing motifs and, consequently, achieve desired material properties.

Investigation of Self-Assembly Processes in the Solid State

The principles of directed assembly manifest in the spontaneous organization of molecules into ordered supramolecular structures. The investigation of these self-assembly processes reveals how simple molecular recognition events build up into complex, extended crystalline networks.

In analogs like (E)-2-ethyl-N-(4-nitrobenzylidene)aniline, a combination of C—H⋯O hydrogen bonds and nitro⋯π(arene) interactions orchestrates the assembly. nih.goviucr.org These interactions are not isolated; they work in concert to build the structure in three dimensions. For instance, one type of interaction may link molecules into one-dimensional chains, while another interaction links these chains together to form two-dimensional sheets or a three-dimensional framework. nih.goviucr.org

Similarly, in many substituted 2-nitroanilines, a common and robust self-assembly pattern involves bifurcated N—H⋯(O,O) hydrogen bonds, where a single amino proton interacts with both oxygen atoms of a nitro group on a neighboring molecule. iucr.org This interaction often leads to the formation of well-defined supramolecular motifs such as tapes or ribbons. iucr.org These primary motifs then aggregate through weaker forces to form the final crystal lattice. The study of these hierarchical assembly processes is crucial for understanding how molecular-level information is translated into macroscopic crystal morphology and properties.

Characterization of Crystal Packing Motifs

The analysis of crystal structures of 2-(4-Nitrobenzyl)aniline analogs reveals recurring patterns of intermolecular interactions known as crystal packing motifs. These motifs are the fundamental building blocks of the supramolecular architecture. Single-crystal X-ray diffraction is the definitive technique for characterizing these arrangements.

A detailed examination of the Schiff base analog, (E)-2-ethyl-N-(4-nitrobenzylidene)aniline, shows how different interactions generate distinct chain motifs along different crystallographic directions. nih.gov The combination of these orthogonal chains ultimately produces a continuous three-dimensional assembly. nih.goviucr.org In substituted nitroanilines, the primary motif is often a tape or ribbon structure held together by N-H···O hydrogen bonds. iucr.org These ribbons can then stack in parallel or zipper-like arrangements to complete the structure. iucr.org

The table below summarizes key intermolecular interactions and the resulting supramolecular motifs observed in compounds analogous to 2-(4-Nitrobenzyl)aniline.

| Interaction Type | Donor | Acceptor | Resulting Motif | Compound Analog Example |

| Hydrogen Bond | C-H | O (nitro) | 3D Framework | (E)-2-ethyl-N-(4-nitrobenzylidene)aniline nih.gov |

| Hydrogen Bond | N-H | O (nitro) | Tapes, Ribbons | 5-Methyl-2-nitroaniline iucr.org |

| π-Interaction | Nitro Group | π-system (arene) | Chains | (E)-2-ethyl-N-(4-nitrobenzylidene)aniline nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilized Packing | N-(3-Nitrobenzylidene)aniline scispace.com |

Polymorphism and Cocrystallization Studies

The ability of a compound to exist in more than one crystal structure is known as polymorphism. Each polymorph possesses the same chemical composition but can exhibit different physical properties, such as color, melting point, and solubility. Cocrystallization, the formation of a crystalline structure containing two or more different molecular components in a stoichiometric ratio, is another powerful strategy in crystal engineering to modify material properties.

Polymorphism: Studies on analogs like 2,4,6-Trinitro-N-(m-tolyl)aniline have revealed the existence of multiple polymorphs, distinguished by their different colors (e.g., red, orange, and yellow). acs.orguc.pt This phenomenon, known as color polymorphism, arises from differences in the solid-state packing and/or molecular conformation. acs.org Some polymorphs are packing polymorphs, where the molecular conformation is the same, but the arrangement of molecules differs. acs.orguc.pt Others are conformational polymorphs, where the molecule adopts different shapes (e.g., different dihedral angles between aromatic rings) in different crystal forms. acs.orguc.pt A systematic search for polymorphs of 2-(4-Nitrobenzyl)aniline could reveal similar diversity.

Cocrystallization: Cocrystallization is a proven method for tuning the properties of molecular solids. For instance, cocrystals of energetic materials like benzotrifuroxan (B3051571) (BTF) have been formed with non-energetic molecules such as 2-Nitroaniline (B44862) (ONA). mdpi.com The formation of a new BTF/ONA cocrystal phase is driven by strong hydrogen bonds between the amino group of ONA and the oxygen/nitrogen atoms of BTF. mdpi.com This modification of the crystal structure can lead to significant changes in properties, such as reducing the impact sensitivity of the energetic material. mdpi.com Similarly, cocrystals of 2,4,6-trinitrotoluene (B92697) (TNT) with aniline have been studied, where charge-transfer interactions between the electron-poor TNT and electron-rich aniline contribute to the formation of the cocrystal. at.ua These studies highlight the potential for creating novel multicomponent solids based on 2-(4-Nitrobenzyl)aniline with tailored properties.

The table below provides examples of polymorphism and cocrystallization in analogs of 2-(4-Nitrobenzyl)aniline.

| Study Type | Compound(s) | Key Findings |

| Polymorphism | 2,4,6-Trinitro-N-(m-tolyl)aniline | Identified three distinct polymorphs (red, orange, yellow) arising from both packing and conformational differences. acs.orguc.pt |

| Cocrystallization | Benzotrifuroxan (BTF) and 2-Nitroaniline (ONA) | Formation of a 1:1 cocrystal with reduced impact sensitivity, driven by strong N-H···O/N hydrogen bonds. mdpi.com |

| Cocrystallization | 2,4,6-Trinitrotoluene (TNT) and Aniline | Formation of a cocrystal solvate involving charge-transfer interactions. at.ua |

Advanced Materials Science Applications of 2 4 Nitrobenzyl Aniline Derivatives

Integration into Conjugated Organic Systems

The molecular architecture of 2-(4-Nitrobenzyl)aniline, containing aniline (B41778) as a core moiety, suggests its potential as a monomer for the synthesis of conjugated organic systems, such as polyaniline derivatives. Polyanilines are a well-established class of conducting polymers known for their rich optoelectronic properties and environmental stability. The polymerization of aniline derivatives typically proceeds via oxidative coupling, linking monomers through the nitrogen atom and positions on the aromatic rings to form an extended π-conjugated backbone.

While specific research on the polymerization of 2-(4-Nitrobenzyl)aniline itself is not extensively documented, its structure lends itself to this application. The presence of the nitrobenzyl group would serve as a significant substituent on the polymer chain, influencing key material properties: